![molecular formula C13H13NOS B2374573 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 54001-03-5](/img/structure/B2374573.png)
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and peripheral tissues. MMB-2201 has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications.
Scientific Research Applications
- Researchers explore its potential as an antiviral, antibacterial, and anticancer agent due to its heterocyclic nature .
- Studies have identified related compounds with analgesic effects. For instance, (3R,4S)-9d, derived from a similar scaffold, demonstrated potent analgesic activity .
Medicinal Chemistry and Drug Development
Analgesic Properties
Leishmaniasis and Malaria Research
Mechanism of Action
Mode of Action
Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDZLFPXREJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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